molecular formula C13H8BrClFNO B262778 N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide

N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide

Cat. No. B262778
M. Wt: 328.56 g/mol
InChI Key: PLYJFDUOKSRODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFB is a member of the benzamide family and is commonly used as a fluorescent probe for the detection of protein conformational changes. In

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is based on its ability to bind specifically to the hydrophobic pockets of proteins. This binding results in a change in the fluorescence properties of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide, which can be detected using fluorescence spectroscopy. The binding of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide to proteins is reversible, allowing for the detection of changes in protein conformation over time.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide has no known biochemical or physiological effects in vivo. It is a non-toxic compound and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in laboratory experiments is its specificity for hydrophobic pockets of proteins. This allows for the detection of conformational changes in proteins with high sensitivity and specificity. Additionally, N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is a non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to using N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in laboratory experiments. One limitation is its relatively low quantum yield, which can make it difficult to detect changes in fluorescence intensity. Additionally, N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the research and development of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide. One direction is the development of more sensitive and specific probes for the detection of protein conformational changes. Another direction is the application of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in the study of protein-ligand interactions and drug discovery. Additionally, the use of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in the study of protein-protein interactions and protein folding may lead to a better understanding of these processes and their role in disease.

Synthesis Methods

The synthesis of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide involves the reaction of 4-bromo-3-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and purified using column chromatography.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide has a wide range of applications in scientific research. One of the most significant applications of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is its use as a fluorescent probe for the detection of protein conformational changes. N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide binds specifically to the hydrophobic pockets of proteins, resulting in a change in its fluorescence properties. This makes it an excellent tool for studying protein-protein interactions, protein folding, and protein-ligand interactions.

properties

Product Name

N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide

Molecular Formula

C13H8BrClFNO

Molecular Weight

328.56 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide

InChI

InChI=1S/C13H8BrClFNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18)

InChI Key

PLYJFDUOKSRODE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F

Origin of Product

United States

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